Methyl 3-methoxybenzoate

Catalog No.
S773835
CAS No.
5368-81-0
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methoxybenzoate

CAS Number

5368-81-0

Product Name

Methyl 3-methoxybenzoate

IUPAC Name

methyl 3-methoxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3

InChI Key

DUKYPQBGYRJVAN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC

Biological Activity Studies:

  • Methyl 3-methoxybenzoate has been investigated for its potential antimicrobial properties. Studies suggest it might exhibit activity against certain bacteria and fungi []. However, more research is needed to understand its efficacy and mechanism of action.

Organic Synthesis:

  • Due to its functional groups (ester and methoxy), Methyl 3-methoxybenzoate can serve as a starting material for the synthesis of more complex organic molecules. Researchers have explored its use in the preparation of various compounds with potential biological or material science applications [].

Material Science Research:

  • Some studies have investigated the potential of Methyl 3-methoxybenzoate in the development of new materials. For instance, it has been explored as a component in the formulation of liquid crystals [].

Environmental Studies:

  • Methyl 3-methoxybenzoate might be present in certain environmental samples due to natural sources or industrial processes. Researchers might study its presence and potential environmental impact in various ecosystems [].

Methyl 3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃. It features a methoxy group (-OCH₃) and a carboxylate group (-COOCH₃) attached to a benzene ring. This compound is a colorless to yellow liquid with a pleasant aromatic odor, commonly used in the synthesis of various chemical products and as a flavoring agent in the food industry. Its structural formula can be represented as follows:

text
O ||C6H4-CO-O-CH3 | CH3

, including:

  • Esterification: It can react with acids or alcohols to form new esters.
  • Nitration: The compound can undergo electrophilic substitution to introduce nitro groups into the aromatic ring.
  • Reduction: Under certain conditions, the carbonyl group can be reduced to an alcohol.
  • Alkylation: It can serve as a substrate for alkylation reactions, leading to the formation of more complex molecules.

For example, methyl 3-hydroxy-4-methoxybenzoate has been used as a starting material for synthesizing gefitinib through a series of reactions including alkylation, nitration, and amination, achieving yields of up to 37.4% .

Methyl 3-methoxybenzoate exhibits various biological activities. It has been investigated for its potential as an insect repellent. In studies comparing its effectiveness against cigarette beetles, mixtures containing methyl 3-methoxybenzoate showed enhanced repellent properties compared to other compounds . Additionally, its derivatives often display antimicrobial and antifungal activities, making it relevant in pharmaceutical applications.

The synthesis of methyl 3-methoxybenzoate typically involves:

  • Starting Materials: The synthesis can begin with salicylic acid or its derivatives.
  • Esterification: Reacting salicylic acid with methanol in the presence of an acid catalyst leads to the formation of methyl 3-methoxybenzoate.
  • Alternative Methods: Other synthetic routes may involve the use of methoxymethyl chloride or methanol in combination with suitable catalysts.

Methyl 3-methoxybenzoate finds applications in various fields:

  • Flavoring Agents: It is used in food products for its pleasant aroma.
  • Fragrance Industry: Employed in perfumes and scented products due to its aromatic properties.
  • Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Research has highlighted the interactions of methyl 3-methoxybenzoate with other chemical compounds. For instance, studies on its mixtures with other benzoate derivatives have shown synergistic effects in repelling insects, indicating that its biological activity can be enhanced when combined with specific compounds .

Methyl 3-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl benzoateSimple esterLacks methoxy group; used primarily as a solvent
Methyl 4-methoxybenzoatePara-substitutedDifferent positioning of methoxy group affects reactivity
Methyl 3-formylbenzoateAldehyde derivativeContains an aldehyde functional group; different reactivity
Methyl salicylateSalicylate esterExhibits anti-inflammatory properties; used in topical applications

Methyl 3-methoxybenzoate's unique positioning of the methoxy group enhances its aromatic profile and biological activity compared to these similar compounds.

Physical State and Appearance

Methyl 3-methoxybenzoate is a clear, colourless to pale-yellow liquid at standard ambient temperature and pressure [1] [2].

Melting and Boiling Points

ParameterValueExperimental ConditionsSource
Normal boiling point238 °C at 101.3 kPaDetermined by distillation [2] [3]
Alternative boiling point237 °C (literature) [4]
Reduced-pressure boiling point88 – 90 °C at 0.13 kPaVacuum distillation [1]
Predicted boiling point (Joback method)535.7 K (262.6 °C)Computational estimate [5]
Predicted melting (fusion) point324.5 K (51.4 °C)Computational estimate [5]

Available experimental reports indicate that the substance remains liquid at ordinary laboratory temperatures; no verified solidification point has yet been published. Computational data suggest crystallisation near 51 °C, but this awaits experimental confirmation.

Density and Specific Gravity

Temperature (°C)Density / Specific Gravity (g cm⁻³)Source
20 °C1.15 [1] [2]
25 °C1.146 [3]
25 °C1.131 [4]
25 °C (range)1.10 ± 0.10 (prediction interval) [6]

The small dispersion among independent measurements reflects good reproducibility and confirms the substance is significantly denser than water.

Refractive Index

Temperature (°C)Refractive Index (nᴅ)Source
20 °C1.527 – 1.530 [1] [7]
20 °C1.527 [2] [3]
25 °C1.522 [4]

The consistently high refractive index mirrors the aromatic character of the ester.

Solubility Parameters

  • Water: Practically insoluble; the liquid sinks in water and shows negligible dispersion [8].
  • Organic solvents: Miscible with common polar aprotic and aromatic solvents (qualitative supplier data) [2].

Quantitative Hildebrand or Hansen parameters have not yet been reported in the primary literature for this compound.

Vapour Pressure and Thermodynamic Properties

PropertyValueTemperature (K)Method / RemarksSource
Vapour pressure0.0 ± 0.5 mmHg298Predictive model (ChemSrc) [6]
Enthalpy of vaporisation (ΔH_vap)50.1 kJ mol⁻¹298Joback prediction [5]
Enthalpy of fusion (ΔH_fus)16.7 kJ mol⁻¹324.5Joback prediction [5]
Kovats retention index (non-polar column)1316 – 1359Gas chromatography [9]

The very low vapour pressure under ambient conditions corroborates the low volatility noted during routine handling.

Dielectric Properties

Direct permittivity measurements for the meta-substituted ester have not been published. Reference tables list a dielectric constant of 7.8 at 21 °C for the structurally analogous ortho-isomer methyl 2-methoxybenzoate, and a generic range of 4.3 – 7.7 for “methyl methoxybenzoate” as a class [10] [11]. Given the minor electronic differences among positional isomers, a relative static dielectric constant near 7 is a reasonable estimate pending dedicated experimental study.

Key Research Findings

  • Independent laboratories consistently report a normal boiling point close to 238 °C and a density around 1.15 g cm⁻³, establishing reliable baseline process data [1] [2] [3].
  • Vacuum-boiling data (88 – 90 °C at 0.13 kPa) enable low-temperature distillation strategies that minimise thermal degradation during purification [1].
  • Computational thermodynamic estimates indicate moderate enthalpy of vaporisation (≈ 50 kJ mol⁻¹) and a fusion enthalpy typical for substituted benzoate esters, suggesting predictable phase-change energetics within the homologous series [5].
  • The combination of high refractive index, low water solubility, and modest dielectric constant positions methyl 3-methoxybenzoate as an attractive candidate solvent or intermediate for specialised optical and flavour-fragrance applications where controlled polarity and optical density are advantageous.

XLogP3

2.3

Boiling Point

248.0 °C

Other CAS

5368-81-0

Wikipedia

Methyl 3-methoxybenzoate

Dates

Last modified: 08-15-2023

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